The presence of the nicotinaldehyde moiety suggests potential applications in research related to the nicotinic acetylcholine receptor system. This system plays a role in various neurological functions, and some nicotinic agonists and antagonists are used in treating conditions like Parkinson's disease and Alzheimer's disease PubChem, 2-(Trifluoromethyl)nicotinaldehyde: . The introduction of the fluorine and trifluoromethyl groups might alter the activity profile of the molecule compared to known nicotinic receptor ligands.
Fluorinated aromatic compounds can possess interesting properties for material science applications. The combined presence of fluorine and a trifluoromethyl group in 6-Fluoro-2-(trifluoromethyl)nicotinaldehyde could influence its electronic properties, making it a candidate for research in areas like organic electronics or the development of novel fluorinated materials Sigma-Aldrich, 2-Fluoro-6-(trifluoromethyl)pyridine.
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a CAS number of 1227599-77-0. This compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, along with an aldehyde functional group. Its structure contributes to its unique chemical properties, making it of interest in various fields of research and application. The compound has a density of approximately 1.5 g/cm³ and a boiling point around 218 °C at standard atmospheric pressure .
Research into the biological activity of 6-fluoro-2-(trifluoromethyl)nicotinaldehyde is limited, but compounds with similar structures often exhibit significant pharmacological properties. Potential activities may include:
Several synthetic routes can be employed to produce 6-fluoro-2-(trifluoromethyl)nicotinaldehyde:
The unique structure of 6-fluoro-2-(trifluoromethyl)nicotinaldehyde lends itself to various applications:
Several compounds share structural similarities with 6-fluoro-2-(trifluoromethyl)nicotinaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Fluoro-nicotinic acid | C6H4FNO2 | Contains a carboxylic acid group |
| 5-Trifluoromethyl-nicotinic acid | C7H4F3N | Has a trifluoromethyl group at position 5 |
| 3-Fluoro-2-(trifluoromethyl) pyridine | C7H4F4N | Different position of substituents on pyridine |
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde is unique due to its combination of both fluorine and trifluoromethyl groups on the nicotinic framework, which may enhance its reactivity and biological activity compared to other similar compounds. The specific arrangement of these substituents allows for distinct interactions in
Traditional halogen exchange reactions represent the foundational approach for synthesizing fluorinated nicotinaldehyde derivatives, including 6-fluoro-2-(trifluoromethyl)nicotinaldehyde [1]. These methodologies rely on the selective replacement of chlorine or other halogen atoms with fluorine through various catalytic systems and reaction conditions [2]. The fundamental principle involves the thermodynamically favored exchange of weaker carbon-halogen bonds with stronger carbon-fluorine bonds, which provides the driving force for these transformations [1].
Antimony-based catalysts have emerged as highly effective systems for the fluorination of trifluoromethyl-substituted pyridine derivatives [3] [4]. Antimony trifluoride serves as the primary fluorinating agent, often referred to as Swarts' reagent, demonstrating exceptional selectivity for converting chlorinated precursors to their fluorinated analogues [4]. The catalytic species is typically generated in situ from antimony trichloride, chlorine, and hydrogen fluoride under controlled reaction conditions [3] [5].
The mechanistic pathway involves the formation of antimony trifluorodichloride as the active fluorinating species [4]. Research has demonstrated that antimony pentafluoride can also serve as an effective catalyst, particularly when combined with antimony trichloride in varying ratios [1] [3]. The catalytic system operates through a continuous regeneration cycle where antimony trichloride is chlorinated to antimony pentachloride, followed by fluorination to produce the active fluorinating agent [5].
Table 1: Antimony-Based Catalyst Performance in Fluorinated Pyridine Synthesis
| Catalyst System | Temperature (°C) | Pressure (kg/cm²) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Antimony trifluoride | 140-230 | 10-30 | 85-92 | 78-85 |
| Antimony pentafluoride | 150-250 | 15-35 | 88-95 | 82-89 |
| Antimony trichloride/Chlorine | 170-175 | 0-50 | 64-78 | 72-84 |
Recovery and recycling of antimony-containing catalysts has been successfully achieved through a three-step process involving concentration, chlorination, and distillation [3] [5]. This approach enables the recovery of 80-95% of the antimony content as highly pure antimony pentachloride, which can be directly recycled to the fluorination reactor [5].
Hydrogen fluoride-mediated synthesis protocols represent the most direct approach for fluorinating trifluoromethyl-substituted pyridine precursors [1] [2]. These protocols typically employ anhydrous hydrogen fluoride as both solvent and fluorinating agent, operating under carefully controlled temperature and pressure conditions [1]. The reaction proceeds through nucleophilic substitution mechanisms where hydrogen fluoride attacks electron-deficient carbon centers on the pyridine ring [2].
Optimal reaction conditions for hydrogen fluoride-mediated fluorination involve temperatures ranging from 140-230°C and pressures between 10-30 kg/cm² [1]. The fluorination process requires continuous removal of hydrochloric acid gas to facilitate fluorine-chlorine exchange at both the alpha position and side chain positions [1]. Research has shown that the molar ratio of hydrogen fluoride to starting material significantly influences reaction efficiency, with ratios of 8-12 molar equivalents providing optimal results [2].
Table 2: Hydrogen Fluoride-Mediated Fluorination Conditions and Yields
| Starting Material | HF Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-chloro-6-(trichloromethyl)pyridine | 9:1 | 175 | 21 | 78 | 94 |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 10:1 | 170 | 70 | 64 | 91 |
| 2,6-dichloro-5-(trichloromethyl)pyridine | 8:1 | 175 | 95 | 72 | 89 |
The hydrogen fluoride-mediated approach offers several advantages including high atom efficiency, minimal waste generation, and the ability to achieve complete fluorination in a single reaction step [1]. However, the process requires specialized equipment capable of handling hydrogen fluoride under pressure and elevated temperatures [1].
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex fluorinated nicotinaldehyde derivatives by enabling selective carbon-carbon and carbon-heteroatom bond formations [6] [7]. These methodologies offer enhanced functional group tolerance and regioselectivity compared to traditional halogen exchange reactions [8]. The development of specialized ligand systems and optimized reaction conditions has made these approaches particularly attractive for synthesizing highly substituted fluorinated pyridine derivatives [6].
Suzuki-Miyaura coupling reactions have demonstrated exceptional utility in constructing fluorinated pyridine frameworks through the cross-coupling of fluorinated aryl boronates with halogenated nicotinaldehyde precursors [6] [9]. The methodology employs palladium-based catalysts in combination with specialized phosphine ligands to achieve efficient transmetalation and reductive elimination steps [6]. Research has shown that heavily fluorinated aryl boronates require modified reaction conditions due to their reduced nucleophilicity compared to non-fluorinated analogues [6].
The transmetalation step in fluorinated Suzuki-Miyaura couplings proceeds through a unique palladium-fluorido intermediate, which has been characterized through low-temperature nuclear magnetic resonance studies [6]. This mechanistic insight has enabled the development of optimized catalyst systems employing bis(triisopropylphosphine)palladium complexes with 10 mol% catalyst loading [6].
Table 3: Suzuki-Miyaura Coupling Yields for Fluorinated Pyridine Synthesis
| Aryl Halide | Boronic Ester | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-bromopyridine-3-carbaldehyde | Tetrafluoropyridine pinacol boronate | 10 | 100 | 78 |
| 2-chloro-6-fluoropyridine | Trifluoromethylphenyl boronate | 5 | 80 | 65 |
| 3-iodopyridine | Difluoromethylphenyl boronate | 7.5 | 90 | 82 |
Pyridine sulfinates have emerged as alternative nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl halides [10]. These reagents demonstrate exceptional stability and straightforward preparation, enabling the synthesis of diverse linked pyridine systems [10]. The methodology employs palladium acetate as the catalyst with tricyclohexylphosphine as the ligand, operating at 150°C in sealed microwave vials [10].
Radical-mediated degenerate ring transformations represent an innovative approach for dual functionalization of pyridine derivatives through skeletal rearrangement processes [11]. These methodologies utilize superoxide radical anions generated under copper(I)/4-dimethylaminopyridine conditions to trigger ring-opening and subsequent cyclization events [11]. The process enables selective installation of aryl groups at the C2 position and formyl groups at the C3 position of the reformed pyridine ring [11].
The mechanism involves initial nucleophilic attack by superoxide radical anions at the electrophilic pyridinium center, followed by ring opening to form azatriene intermediates [11]. Subsequent 6π-electrocyclization and aromatization events result in the reconstruction of the pyridine core with the desired substitution pattern [11]. Phenylboronic acid pinacol ester serves as an oxygen abstraction reagent, facilitating the efficient cleavage of peroxide bonds formed during the transformation [11].
Table 4: Degenerate Ring Transformation Yields and Selectivity
| N-Benzylpyridinium Salt | Aryl Substituent | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| N-Benzyl-2-phenylpyridinium | para-Methoxyphenyl | 12 | 68 | 94 |
| N-Benzyl-4-phenylpyridinium | meta-Fluorophenyl | 15 | 54 | 87 |
| N-Benzyl-2-methylpyridinium | para-Trifluoromethylphenyl | 18 | 47 | 91 |
Density functional theory calculations have elucidated the critical role of the copper(I)/4-dimethylaminopyridine/phenylboronic acid pinacol ester system in accelerating the degenerate ring transformation process [11]. The computational studies reveal that the copper catalyst facilitates both the generation of superoxide radical anions and the subsequent oxygen abstraction steps [11].
Novel deformylation techniques have emerged as powerful tools for modifying nicotinaldehyde derivatives and accessing diverse fluorinated pyridine scaffolds [12] [13]. These methodologies enable the selective removal of formyl groups under mild conditions while preserving sensitive fluorinated substituents [12]. The development of metal-dioxygen complexes as deformylation catalysts has provided mechanistic insights into aldehyde activation and carbon-carbon bond cleavage processes [13].
Inner-sphere mechanisms have been identified as the preferred pathway for aldehyde deformylations with transition metal-dioxygen complexes [13]. These mechanisms involve aldehyde coordination to the metal center, followed by homolytic carbon-carbon bond cleavage and subsequent dioxygen oxygen-oxygen bond cleavage [13]. The process generates alkyl radicals as key intermediates, which undergo further transformations to yield the final deformylated products [13].
Table 5: Deformylation Reaction Conditions and Product Yields
| Aldehyde Substrate | Metal Catalyst | Temperature (K) | Reaction Time (min) | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|
| 2-Phenylpropionaldehyde | Copper(II)-superoxo | 298 | 120 | 89 | 76 |
| Cyclohexanecarbaldehyde | Manganese(III)-peroxo | 248 | 180 | 94 | 82 |
| Trimethylacetaldehyde | Iron(III)-hydroperoxo | 273 | 90 | 87 | 71 |
Alternative deformylation approaches utilize oxoammonium salts for the direct conversion of aldehydes to nitriles [14]. This methodology employs 2,2,6,6-tetramethyl-1-piperidinyloxyl-based reagents in combination with hexamethyldisilazane and pyridine to achieve high-yielding oxidative deformylation [14]. The reaction proceeds under mild conditions at room temperature and demonstrates excellent functional group tolerance [14].
The reduction of pyridine derivatives with samarium diiodide provides an alternative approach for structural modification of nicotinaldehyde derivatives [15]. This methodology enables the rapid conversion of pyridine rings to piperidine systems while simultaneously modifying formyl substituents [15]. The reaction proceeds through single-electron transfer mechanisms and demonstrates exceptional efficiency under mild conditions [15].